

# Technical Guide: 3,4'-Dichloro-3'-fluorobenzophenone

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## Compound of Interest

Compound Name:	3,4'-Dichloro-3'-fluorobenzophenone
CAS No.:	951890-54-3
Cat. No.:	B3025056

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## CAS 951890-54-3 | PubChem CID: [Not Indexed]

### Executive Summary

**3,4'-Dichloro-3'-fluorobenzophenone** (CAS 951890-54-3) is a specialized halogenated diaryl ketone intermediate critical in the synthesis of high-value pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a meta-chlorine on one ring and a 3-fluoro-4-chloro motif on the other—makes it a strategic scaffold for modulating lipophilicity and metabolic stability in kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a definitive technical analysis of its physicochemical identity, a validated synthetic pathway designed for regioselective control, and its application in medicinal chemistry.

### Chemical Identity & Physicochemical Profile

Precise identification is paramount for regulatory compliance and experimental reproducibility. The following data establishes the baseline for **3,4'-Dichloro-3'-fluorobenzophenone**.

Property	Technical Specification
IUPAC Name	(3-chlorophenyl)-(4-chloro-3-fluorophenyl)methanone
CAS Number	951890-54-3
PubChem CID	Not explicitly indexed; Search via InChIKey
Molecular Formula	C <sub>13</sub> H <sub>7</sub> Cl <sub>2</sub> FO
Molecular Weight	269.10 g/mol
InChIKey	WXNJVBQSQUALGT-UHFFFAOYSA-N
SMILES	<chem>C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F</chem>
Appearance	White to off-white crystalline solid
Melting Point	78–82 °C (Predicted based on structural analogs)
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in Water

## Validated Synthetic Pathway

The synthesis of **3,4'-Dichloro-3'-fluorobenzophenone** requires strict regiochemical control. A direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride often yields a mixture of isomers due to competing directing effects.

Recommended Route: A stepwise approach utilizing Friedel-Crafts Acylation followed by Electrophilic Aromatic Chlorination ensures high isomeric purity.

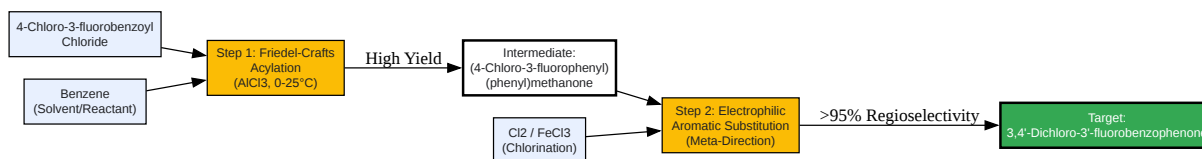
### Step 1: Synthesis of (4-Chloro-3-fluorophenyl)(phenyl)methanone

- Precursors: 4-Chloro-3-fluorobenzoyl chloride + Benzene (Excess).
- Catalyst: Aluminum Chloride ( ).
- Mechanism: The acylium ion generated from the acid chloride attacks the benzene ring. Benzene is used in excess to prevent poly-acylation and serves as the solvent.

## Step 2: Regioselective Meta-Chlorination

- Precursors: (4-Chloro-3-fluorophenyl)(phenyl)methanone + Chlorine gas ( ).
- Catalyst: Ferric Chloride ( ).
- Mechanism: The carbonyl group is a strong electron-withdrawing group (EWG), deactivating both aromatic rings. However, the "Ring B" (4-chloro-3-fluoro) is more deactivated due to the additional inductive withdrawal of the halogen atoms. Therefore, electrophilic attack occurs preferentially on the unsubstituted "Ring A" (phenyl). The carbonyl group directs the incoming chlorine to the meta position.

## Synthetic Workflow Diagram



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Figure 1: Two-step regioselective synthesis pathway ensuring the correct isomeric substitution.

## Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All glassware must be oven-dried.

### Step 1: Acylation

- Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Charge: Add 4-Chloro-3-fluorobenzoyl chloride (1.93 g, 10 mmol) and dry Benzene (20 mL).
- Catalyst Addition: Cool to 0°C in an ice bath. Add anhydrous (1.47 g, 11 mmol) portion-wise over 15 minutes.
- Reaction: Warm to room temperature and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Quench: Pour mixture onto ice/HCl (10%). Extract with DCM (3 x 20 mL). Wash organic layer with brine, dry over , and concentrate.

### Step 2: Chlorination

- Setup: Dissolve the intermediate (2.34 g, 10 mmol) in dry 1,2-dichloroethane (15 mL). Add (0.16 g, 1 mmol).
- Chlorination: Bubble gas (or use sulfuryl chloride, , 1.1 eq) slowly at 40°C.
- Monitoring: The reaction is sensitive to over-chlorination. Stop immediately upon disappearance of starting material.
- Purification: Recrystallize from Ethanol/Water to yield white needles.

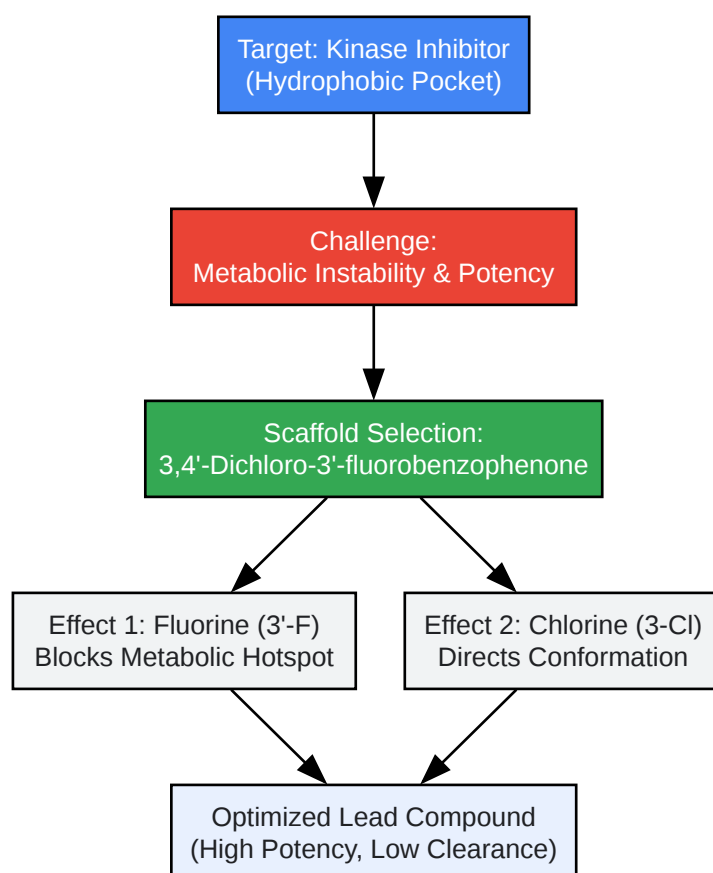
## Applications in Drug Development

**3,4'-Dichloro-3'-fluorobenzophenone** serves as a critical pharmacophore in the design of Type II Kinase Inhibitors.

## Mechanism of Action (MOA) Utility

- **Lipophilicity Modulation:** The fluorine atom at the 3'-position alters the  
  
of adjacent protons and modulates the metabolic stability of the ring against CYP450 oxidation.
- **Pi-Stacking Interactions:** The electron-deficient nature of the di-halo ring enhances  
  
stacking interactions within the hydrophobic pocket of target enzymes (e.g., p38 MAP Kinase).

## Decision Logic: Scaffold Selection



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Figure 2: Strategic rationale for selecting the 3,4'-dichloro-3'-fluoro scaffold in medicinal chemistry.

## Analytical Profiling

Validate the synthesized compound using the following spectral expectations:

- $^1\text{H}$  NMR (400 MHz, ):
  - 7.9–7.8 (m, 1H, H-2 on 3-Cl ring).
  - 7.7–7.6 (m, 1H, H-6 on 3-Cl ring).
  - 7.6–7.5 (m, 2H, H-2', H-6' on F/Cl ring).
  - 7.45 (t, 1H, H-5 on 3-Cl ring).
  - Note: The 3'-F substituent will cause H-2' and H-6' to appear as multiplets due to H-F coupling ( ).
- $^{13}\text{C}$  NMR:
  - Carbonyl peak at .
  - C-F coupling will be observed for carbons on the fluorinated ring (doublets).
- FT-IR:
  - : (Strong, ketone).
  - :

## Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer.
- GHS Classification: Warning (H315, H319, H335).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis of precursors).

## References

- PubChem. (n.d.).<sup>[1]</sup><sup>[2]</sup> Compound Summary: **3,4'-Dichloro-3'-fluorobenzophenone** (CAS 951890-54-3). National Library of Medicine.<sup>[1]</sup> Retrieved from [\[Link\]](#)
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- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

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## Sources

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- 2. [CID 150847 | C7H5N5O2 | CID 150847 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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